7-(3-methoxypropyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one 7-(3-methoxypropyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC9801107
InChI: InChI=1S/C12H13N5O2/c1-19-6-2-4-16-5-3-10-9(11(16)18)7-13-12-14-8-15-17(10)12/h3,5,7-8H,2,4,6H2,1H3
SMILES: COCCCN1C=CC2=C(C1=O)C=NC3=NC=NN23
Molecular Formula: C12H13N5O2
Molecular Weight: 259.26 g/mol

7-(3-methoxypropyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

CAS No.:

Cat. No.: VC9801107

Molecular Formula: C12H13N5O2

Molecular Weight: 259.26 g/mol

* For research use only. Not for human or veterinary use.

7-(3-methoxypropyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one -

Specification

Molecular Formula C12H13N5O2
Molecular Weight 259.26 g/mol
IUPAC Name 11-(3-methoxypropyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Standard InChI InChI=1S/C12H13N5O2/c1-19-6-2-4-16-5-3-10-9(11(16)18)7-13-12-14-8-15-17(10)12/h3,5,7-8H,2,4,6H2,1H3
Standard InChI Key KPFRILIUJBUAEN-UHFFFAOYSA-N
SMILES COCCCN1C=CC2=C(C1=O)C=NC3=NC=NN23
Canonical SMILES COCCCN1C=CC2=C(C1=O)C=NC3=NC=NN23

Introduction

7-(3-methoxypropyl)pyrido[3,4-e] triazolo[1,5-a]pyrimidin-6(7H)-one is a complex organic compound belonging to the class of pyrido[3,4-e] triazolo[1,5-a]pyrimidinones. This compound features a unique molecular structure that incorporates multiple heterocycles, making it of interest in various scientific fields, particularly medicinal chemistry.

Key Features:

  • Molecular Formula: Not explicitly provided in the search results, but it can be inferred to be similar to related compounds.

  • Molecular Weight: Approximately 260.31 g/mol for a closely related compound, 7-(3-methoxypropyl)-2-methylpyrido[3,4-e] triazolo[1,5-a]pyrimidin-6(7H)-one.

  • Chemical Structure: Includes a pyrido[3,4-e] triazolo[1,5-a]pyrimidine core with a 3-methoxypropyl substituent.

Synthesis Steps:

  • Starting Materials: Typically involve precursors that can form the desired heterocyclic structure.

  • Reaction Conditions: Controlled temperature, solvent choice, and catalysts are essential for successful synthesis.

  • Purification Methods: Techniques like chromatography may be used to achieve high purity.

Biological Activity and Potential Applications

Compounds in the pyrido[3,4-e] triazolo[1,5-a]pyrimidinone class are of interest for their potential biological activities, including interactions with enzymes or receptors. They may inhibit specific pathways involved in cellular proliferation or signal transduction, suggesting potential applications in drug development.

Potential Applications:

  • Pharmacology: Inhibitors of cellular pathways.

  • Biotechnology: Potential therapeutic agents.

Data Table: Comparison of Related Compounds

CompoundMolecular WeightBiological Activity
7-(3-methoxypropyl)-2-methylpyrido[3,4-e] triazolo[1,5-a]pyrimidin-6(7H)-oneApproximately 260.31 g/molPotential inhibitor of cellular pathways
Pyrazolo[1,5-a]pyrimidinesVariableAntimycobacterial activity

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